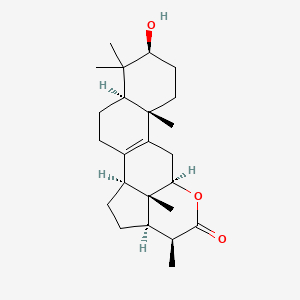
Carbolactone
Overview
Description
ε-Caprolactone, also known as Carbolactone, is a lactone (a cyclic ester) possessing a seven-membered ring . Its name is derived from caproic acid . This colorless liquid is miscible with most organic solvents and water . It was once produced on a large scale as a precursor to caprolactam .
Synthesis Analysis
Caprolactone is prepared industrially by Baeyer-Villiger oxidation of cyclohexanone with peracetic acid . Caprolactone is a monomer used in the production of highly specialized polymers . Ring-opening polymerization, for example, gives polycaprolactone .Molecular Structure Analysis
The molecular formula of ε-Caprolactone is C6H10O2 . It has a molar mass of 114.142 Da . The structure of ε-Caprolactone comprises a seven-membered ring .Chemical Reactions Analysis
Caprolactone undergoes ring-opening copolymerization thermodynamics and kinetics with γ-valerolactone . The reaction parameters determined in this study will enable the preparation of additional γ-valerolactone-based copolymers .Physical And Chemical Properties Analysis
Caprolactone has a density of 1.030 g/cm^3, a melting point of -1 °C, and a boiling point of 241 °C . It is miscible with water . The Young’s modulus of polycaprolactone, a polymer derived from caprolactone, is reported to be 72 MPa .Scientific Research Applications
Electrochemical Formation : The reductive electrochemical formation of carbolactones, such as 6H-dibenzo[b,d]pyran-6-one and 2-benzopyran-1(1H)-one, was studied by Batanero et al. (2014). They explored the oxidative products of 1,2-quinones under aprotic cathodic conditions, highlighting a significant application in electrochemical processes (Batanero et al., 2014).
Biological Activities : Research by Steiman et al. (1989) on naphthalene-1,8 carbolactone derivatives demonstrated their antibacterial, antifungal, and antitumoral activities. This study particularly noted that modifications to the 5-substitution of these compounds could reduce toxicity and affect antibiotic activity (Steiman et al., 1989).
Catalysis in Organic Synthesis : Zhang et al. (2010) reported the homogeneous gold-catalyzed oxidative carboheterofunctionalization of alkenes, including carboamination, carboalkoxylation, and carbolactonization. This process provides a method to access various substituted N- or O-heterocycles, emphasizing the role of carbolactones in catalytic organic synthesis (Zhang et al., 2010).
Marine Natural Products : Dai et al. (2016) isolated pregnane-10,2-carbolactones from a Hawaiian marine sponge, demonstrating the importance of carbolactones in marine natural products and their potential biological activities (Dai et al., 2016).
Photoredox Catalysis : Yasu et al. (2014) developed a method for trifluoromethylative lactonization of alkenoic acids using photoredox catalysis. This highlights the role of carbolactones in the field of photoredox chemistry and in the synthesis of CF3-substituted lactones (Yasu et al., 2014).
Safety and Hazards
Future Directions
Caprolactone and its derivatives, particularly polycaprolactone, have been extensively researched for various applications. Recent research has focused on blending caprolactone with nature-derived (bio)polymers and incorporating nanofillers to enhance its properties . This could extend the application domain of caprolactone-based materials in the future .
properties
IUPAC Name |
(1S,5R,7S,10S,13R,16S,17R,20R)-7-hydroxy-6,6,10,16,20-pentamethyl-14-oxapentacyclo[11.6.1.02,11.05,10.017,20]icos-2(11)-en-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-13-15-7-8-16-14-6-9-18-22(2,3)19(25)10-11-23(18,4)17(14)12-20(24(15,16)5)27-21(13)26/h13,15-16,18-20,25H,6-12H2,1-5H3/t13-,15+,16-,18-,19-,20+,23+,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBKTZVCTSCWTL-WYCYEJLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3C2(C(CC4=C3CCC5C4(CCC(C5(C)C)O)C)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2([C@@H](CC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbolactona | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



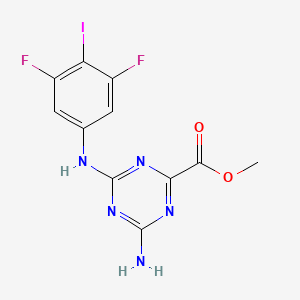
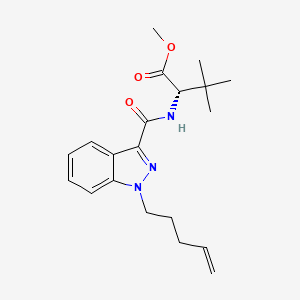
![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)

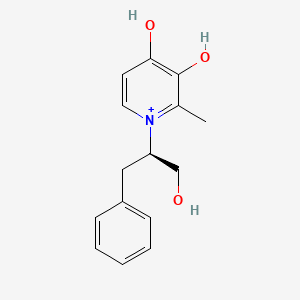
![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)
![N,N-diethyl-2-[(4-fluorophenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025879.png)
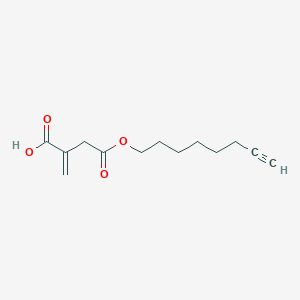

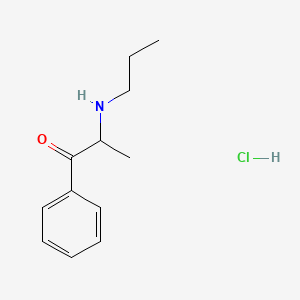
![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)
![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)